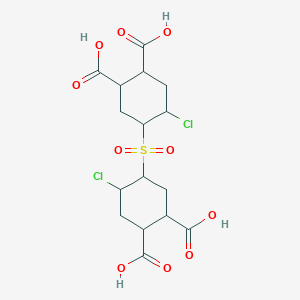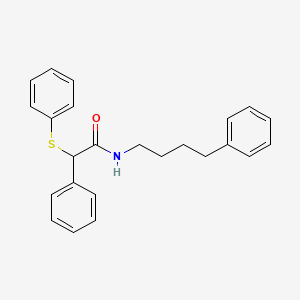
4,4'-Sulfonylbis(5-chlorocyclohexane-1,2-dicarboxylic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 4,4'-sulfonylbis(5-chlorocyclohexane-1,2-dicarboxylique) est un composé organique complexe caractérisé par sa structure unique, qui comprend un groupe sulfonyle pontant deux cycles chlorocyclohexane, chacun substitué par des groupes acide carboxylique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 4,4'-sulfonylbis(5-chlorocyclohexane-1,2-dicarboxylique) implique généralement un processus en plusieurs étapes. Une méthode courante comprend la sulfonylation de l'acide 5-chlorocyclohexane-1,2-dicarboxylique avec un réactif de chlorure de sulfonyle dans des conditions contrôlées. La réaction est généralement effectuée en présence d'une base, telle que la pyridine, pour faciliter la formation du pont sulfonyle.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à flux continu et des techniques de purification avancées telles que la cristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 4,4'-sulfonylbis(5-chlorocyclohexane-1,2-dicarboxylique) peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux existants.
Réduction: Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation du groupe sulfonyle ou d'autres substituants.
Substitution: Les atomes d'halogène dans le composé peuvent être substitués par d'autres groupes par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation: Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction: Des réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution: Des nucléophiles comme le méthylate de sodium (NaOCH3) ou le cyanure de potassium (KCN) peuvent être utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides sulfoniques, tandis que la réduction pourrait produire des alcools ou des hydrocarbures.
Applications de recherche scientifique
L'acide 4,4'-sulfonylbis(5-chlorocyclohexane-1,2-dicarboxylique) a plusieurs applications de recherche scientifique:
Chimie: Utilisé comme élément de base dans la synthèse de molécules et de matériaux plus complexes.
Biologie: Investigated pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine: Exploré pour ses propriétés thérapeutiques potentielles, y compris les effets anti-inflammatoires et antimicrobiens.
Industrie: Utilisé dans la production de polymères, de résines et d'autres matériaux industriels.
Mécanisme d'action
Le mécanisme d'action de l'acide 4,4'-sulfonylbis(5-chlorocyclohexane-1,2-dicarboxylique) implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le groupe sulfonyle peut former de fortes interactions avec les résidus d'acides aminés dans les protéines, inhibant ou modifiant potentiellement leur activité. Les groupes acide carboxylique peuvent également participer à des liaisons hydrogène et des interactions électrostatiques, influençant davantage les effets biologiques du composé.
Applications De Recherche Scientifique
4,4’-Sulfonylbis(5-chlorocyclohexane-1,2-dicarboxylic acid) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 4,4’-Sulfonylbis(5-chlorocyclohexane-1,2-dicarboxylic acid) involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modifying their activity. The carboxylic acid groups may also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 4,4'-sulfonyldibenzoïque: Structure similaire, mais avec des cycles benzéniques au lieu de cycles cyclohexane.
Acide 4,4'-sulfonylbis(benzoïque): Un autre composé apparenté avec des cycles benzéniques et des ponts sulfonyle.
Unicité
L'acide 4,4'-sulfonylbis(5-chlorocyclohexane-1,2-dicarboxylique) est unique en raison de ses cycles cyclohexane chlorés, qui confèrent des propriétés chimiques et physiques distinctes par rapport à ses analogues à cycle benzénique. Cette unicité le rend précieux pour des applications spécifiques où ces propriétés sont avantageuses.
Propriétés
Formule moléculaire |
C16H20Cl2O10S |
|---|---|
Poids moléculaire |
475.3 g/mol |
Nom IUPAC |
4-chloro-5-(4,5-dicarboxy-2-chlorocyclohexyl)sulfonylcyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C16H20Cl2O10S/c17-9-1-5(13(19)20)7(15(23)24)3-11(9)29(27,28)12-4-8(16(25)26)6(14(21)22)2-10(12)18/h5-12H,1-4H2,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |
Clé InChI |
DERAMYORCBINPK-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CC(C1S(=O)(=O)C2CC(C(CC2Cl)C(=O)O)C(=O)O)Cl)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3,3,3-trifluoro-N-[(4-methylphenyl)carbamoyl]-2-phenoxyalaninate](/img/structure/B12464590.png)
![Methyl 2-(4-methylphenyl)-2-oxoethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B12464592.png)

![1-{4-[(5,7-Dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl}ethanone](/img/structure/B12464600.png)
![2-{3-[2-(biphenyl-4-yl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12464608.png)



![4,9-Dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol](/img/structure/B12464649.png)
![5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B12464661.png)
![2-(4-fluorophenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12464675.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)glycinamide](/img/structure/B12464681.png)
![3,3,3-trifluoro-N'-[(4-methylphenyl)sulfonyl]-2-(trifluoromethyl)propanehydrazide](/img/structure/B12464682.png)
